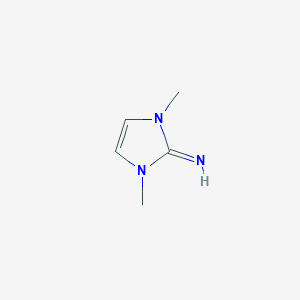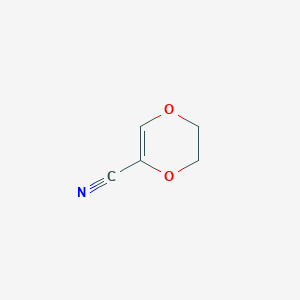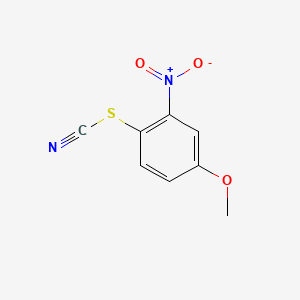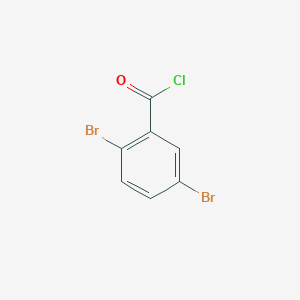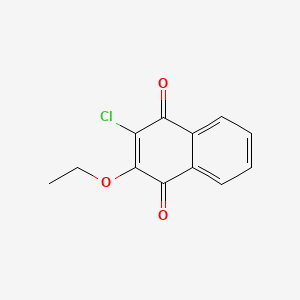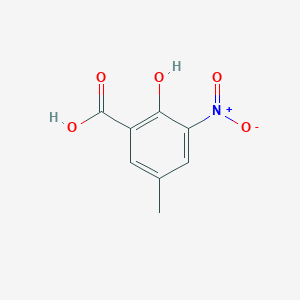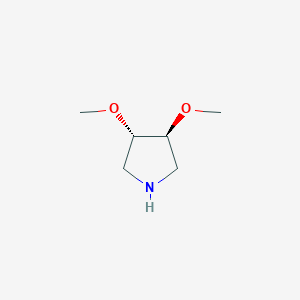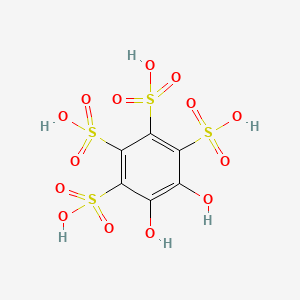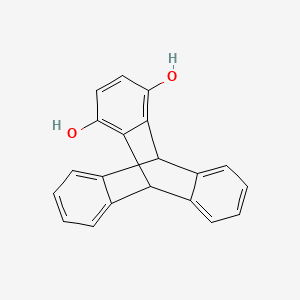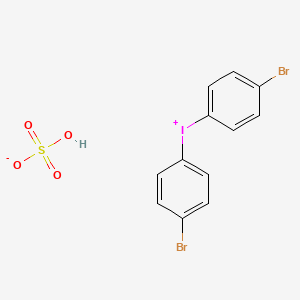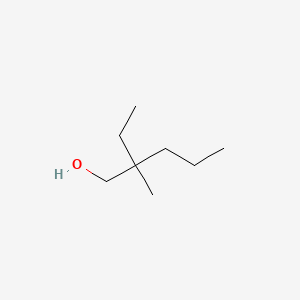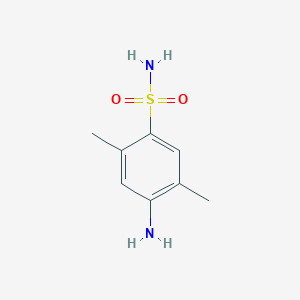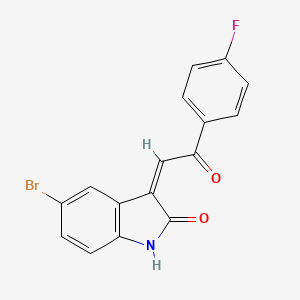
Pfmrk Inhibitor, WR 216174
Descripción general
Descripción
Pfmrk Inhibitor, WR 216174 is a selective and competitive inhibitor of Pfmrk . It is an oxindole compound that acts as an ATP-competitive inhibitor . The CAS Number is 601487-96-1 . It has a molecular weight of 346.2 and a molecular formula of C16H9BrFNO2 .
Molecular Structure Analysis
The molecular formula of Pfmrk Inhibitor, WR 216174 is C16H9BrFNO2 . It has a molecular weight of 346.2 . The exact structure can be found in chemical databases like ChemSpider .Chemical Reactions Analysis
The specific chemical reactions involving Pfmrk Inhibitor, WR 216174 are not detailed in the available resources. It’s known that it acts as an ATP-competitive inhibitor , but the specifics of its chemical reactions would require further study or consultation with a chemist.Physical And Chemical Properties Analysis
Pfmrk Inhibitor, WR 216174 is a solid, reddish-orange compound . It has a molecular weight of 346.2 g/mole . More detailed physical and chemical properties may be found in the Safety Data Sheet provided by the manufacturer .Mecanismo De Acción
Pfmrk Inhibitor, WR 216174 acts as a selective and competitive inhibitor of Pfmrk . Pfmrk is a cyclin-dependent kinase (CDK)-like protein found in Plasmodium falciparum, which plays a crucial role in regulating cell proliferation . Pfmrk forms a complex with plasmodial cyclin (Pfcyc-1) and stimulates kinase activity .
Safety and Hazards
Direcciones Futuras
Research has suggested that Pfmrk Inhibitor, WR 216174 exhibits antimalarial potential and could serve as a promising Pfmrk inhibitor . Further development of new drugs based on these findings warrants subsequent in vitro studies . This represents a promising future direction for the use of Pfmrk Inhibitor, WR 216174.
Propiedades
IUPAC Name |
(3Z)-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(21)19-14)8-15(20)9-1-4-11(18)5-2-9/h1-8H,(H,19,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBIXEJMWRHSLL-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C2C3=C(C=CC(=C3)Br)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



